

# "2-(2-Chlorophenyl)cyclopentan-1-one" IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)cyclopentan-1-one

CAS No.: 1242029-81-7

Cat. No.: B1467557

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## Executive Summary & Structural Disambiguation

Target Molecule: **2-(2-Chlorophenyl)cyclopentan-1-one** CAS Registry Number: 1242029-81-7 (Racemic) Molecular Formula: C<sub>11</sub>H<sub>11</sub>ClO Molecular Weight: 194.66 g/mol [1]

Critical Disambiguation (E-E-A-T): In pharmaceutical development, particularly within the context of NMDA receptor antagonists (e.g., Ketamine analogs), confusion frequently arises between two structural isomers. It is imperative to distinguish the target molecule from its constitutional isomer, (2-Chlorophenyl)(cyclopentyl)methanone (CAS 6740-85-8).[1]

- Target (This Guide): An -aryl cycloalkanone where the 2-chlorophenyl ring is directly bonded to the C2 position of the cyclopentanone ring.[1]
- Isomer (Ketamine Precursor): A methanone where the carbonyl group bridges the cyclopentyl ring and the chlorophenyl ring.[1]

This guide focuses strictly on the

-arylated cyclopentanone scaffold, a challenging motif to synthesize due to steric hindrance at the quaternary carbon interface in subsequent derivatizations.<sup>[1]</sup>

## Nomenclature and Stereochemistry

IUPAC Name: **2-(2-Chlorophenyl)cyclopentan-1-one**<sup>[1][2]</sup>

Numbering Logic:

- Principal Functional Group: The ketone ( ) commands position 1 on the cyclopentane ring.<sup>[1]</sup>
- Substituent Priority: The numbering proceeds toward the substituent to assign the lowest locant. The 2-chlorophenyl group is attached at position 2.<sup>[1][3][4][5][6]</sup>

Stereochemical Considerations: The molecule possesses a single chiral center at C2.<sup>[1][3]</sup> Consequently, it exists as a pair of enantiomers:

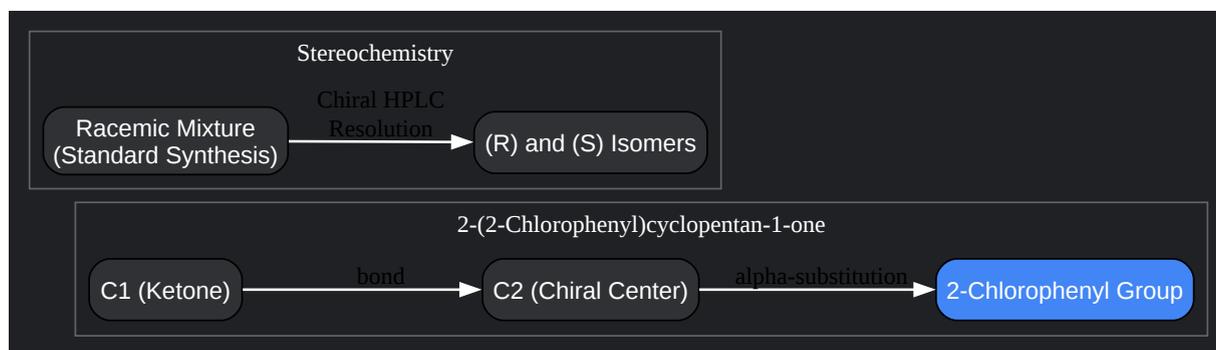
- **(2R)-2-(2-Chlorophenyl)cyclopentan-1-one**<sup>[1]</sup>
- **(2S)-2-(2-Chlorophenyl)cyclopentan-1-one**<sup>[1]</sup>

In standard synthesis (without chiral ligands), the product is obtained as a racemic mixture.<sup>[1]</sup>

The C2 proton is acidic (

), making the stereocenter labile to racemization under basic conditions via enolate formation.

<sup>[1]</sup>



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Caption: Structural connectivity and stereochemical relationships of the target scaffold.

## Synthetic Methodologies

The synthesis of

-aryl ketones is historically challenging due to the low reactivity of aryl halides toward nucleophilic attack and the tendency of ketones to undergo self-aldol condensation.[1]

### Method A: Palladium-Catalyzed -Arylation (The Modern Standard)

This is the preferred route for high-throughput medicinal chemistry, utilizing Buchwald-Hartwig type cross-coupling conditions.[1] This method avoids the harsh conditions of traditional rearrangements.[1]

Mechanism:

- Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.[1]
- Ligand Exchange/Deprotonation: The ketone enolate (generated in situ by base) displaces the halide on the Pd center.[1]
- Reductive Elimination: Formation of the C-C bond between the

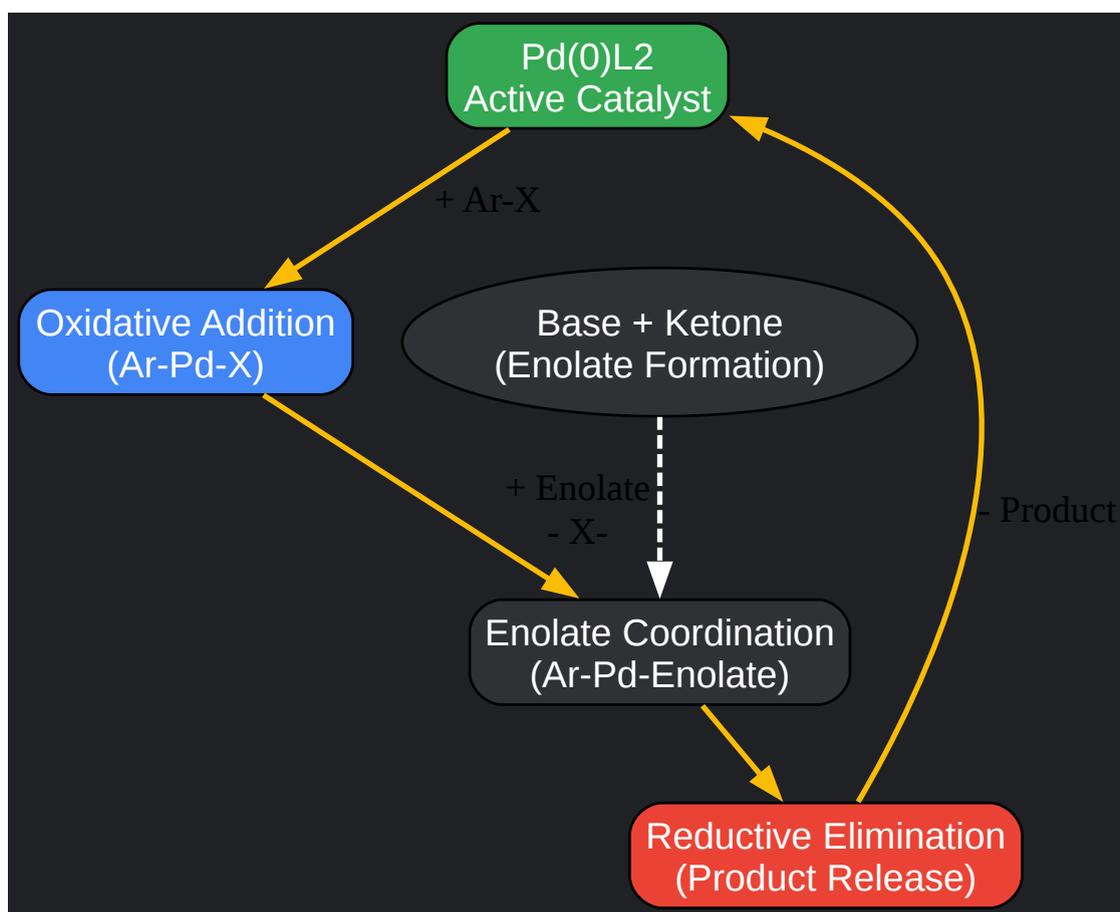
-carbon and the aryl ring.[1]

#### Experimental Protocol (Self-Validating):

- Reagents:
  - Substrate: Cyclopentanone (1.2 equiv)[1][7]
  - Electrophile: 1-Bromo-2-chlorobenzene (1.0 equiv) (Note: Aryl bromides are kinetically faster than chlorides, preserving the Cl-substituent on the ring).[1]
  - Catalyst:  
(1-2 mol%)[1]
  - Ligand: BINAP or Xantphos (to prevent  
-hydride elimination).[1]
  - Base:  
(Sodium tert-butoxide).[1]
  - Solvent: Toluene or THF (anhydrous).[1]
- Step-by-Step Workflow:
  - Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen acts as a catalyst poison.[1]
  - Catalyst Pre-mix: Charge flask with  
, Ligand, and Base.[1] Add solvent.[1][8][9] Stir for 5 mins to generate the active catalytic species.[1]
  - Addition: Add Cyclopentanone followed by the Aryl Halide.
  - Reaction: Heat to 80-100°C. Monitor via GC-MS.

- Checkpoint (Validation): Look for the disappearance of the aryl halide peak.[1] If homocoupling of the aryl halide (biaryl formation) is observed, increase the concentration of the ketone.[1]
- Workup: Quench with saturated

, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc gradient).



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Caption: Pd(0)/Pd(II) catalytic cycle for the alpha-arylation of cyclopentanone.

## Method B: Tiffeneau-Demjanov Rearrangement (Historical/Alternative)

While less common now, this method builds the ring size up or rearranges a 1-arylcyclopentanol.[1]

- Precursor: 1-(2-chlorophenyl)cyclopentan-1-ol.[1]
- Reagent: Acidic conditions or diazotization of the corresponding amino-alcohol.[1]
- Drawback: Often leads to mixtures of migratory products if the substrate is not symmetric.[1]

## Analytical Characterization Data

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Technique	Parameter	Diagnostic Signal (Approximate)	Interpretation
1H NMR	(ppm)	3.5 - 3.7 (1H, t or dd)	The -proton (H2) deshielded by the aryl ring and carbonyl.[1]
1H NMR	(ppm)	7.1 - 7.5 (4H, m)	Aromatic protons characteristic of the o- chlorophenyl group.[1]
13C NMR	(ppm)	~215 - 220	Carbonyl carbon ( ).[1]
13C NMR	(ppm)	~50 - 55	The chiral -carbon (C2).[1]
IR	( )	1735 - 1745	Strong stretch (typical for 5- membered cyclic ketones).[1]
MS (EI)	m/z	194 / 196	Molecular ion ( ) showing the characteristic 3:1 Chlorine isotope pattern.[1]

## Applications in CNS Drug Discovery

The 2-arylcyclopentanone motif serves as a versatile pharmacophore in Neuropsychiatry.[1]

- **NMDA Receptor Modulation:** While the methanone isomer is the direct precursor to Ketamine, the cyclopentanone isomer (this molecule) is used to synthesize rigid analogs where the amine is incorporated directly into the ring or attached via reductive amination.[1]

This restricts conformational freedom, potentially increasing receptor subtype selectivity (e.g., NR2B selective antagonists).[1]

- Chiral Scaffolds: The kinetic resolution of **2-(2-chlorophenyl)cyclopentan-1-one** allows for the synthesis of enantiopure amino-alcohols, which are privileged structures in asymmetric catalysis and ligand design.[1]
- Metabolic Stability Studies: The ortho-chloro substituent blocks metabolic oxidation at the phenyl ring positions, a strategy used to extend the half-life of CNS-active compounds.[1]

## Safety & Regulatory Compliance

- Hazard Identification:
  - H302: Harmful if swallowed.[1]
  - H315/H319: Causes skin and eye irritation.[1]
  - H411: Toxic to aquatic life with long-lasting effects.[1]
- Precursor Status: While **2-(2-chlorophenyl)cyclopentan-1-one** is distinct from the primary Ketamine precursor (2-chlorophenyl cyclopentyl ketone), it is structurally homologous.[1] Researchers must maintain strict inventory logs and usage justification to comply with "Know Your Customer" (KYC) regulations in chemical procurement, as regulatory bodies monitor chlorinated aryl-cycloalkane derivatives closely.[1]

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- To cite this document: BenchChem. ["2-(2-Chlorophenyl)cyclopentan-1-one" IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1467557#2-2-chlorophenyl-cyclopentan-1-one-iupac-name>]

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